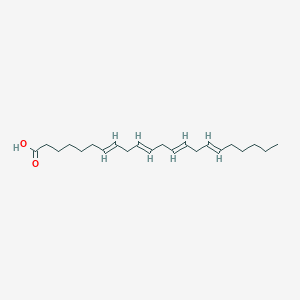

adrenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

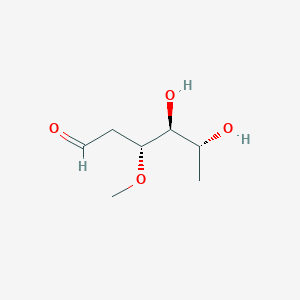

Adrenic acid can be synthesized from arachidonic acid through a series of elongation reactions. The process involves the addition of two carbon units to the carboxyl end of arachidonic acid . This elongation is typically catalyzed by elongase enzymes. Industrial production methods often involve the extraction of this compound from natural sources, such as animal tissues, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

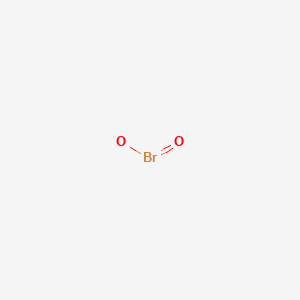

Adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form epoxy fatty acids . These epoxy fatty acids can further undergo hydrolysis by soluble epoxide hydrolase to form dihydroxy fatty acids . Major products formed from these reactions include epoxydocosatrienoic acids and dihydroxydocosatrienoic acids .

Scientific Research Applications

Adrenic acid has several scientific research applications across various fields:

Chemistry: It is used as a precursor for the synthesis of various bioactive lipids, including epoxy fatty acids.

Biology: this compound plays a role in cell signaling and inflammation regulation.

Industry: It is used in the production of specialized lipid-based products and supplements.

Mechanism of Action

Adrenic acid exerts its effects through its metabolites, which act as signaling molecules. These metabolites include epoxy fatty acids and dihydroxy fatty acids, which are formed through the action of cytochrome P450 enzymes and soluble epoxide hydrolase . These metabolites modulate various physiological processes, including inflammation, vascular tone, and cell apoptosis . For example, epoxy fatty acids derived from this compound can activate potassium channels, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Adrenic acid is structurally similar to arachidonic acid, differing only by the addition of two carbon atoms . Both fatty acids are metabolized by similar enzymatic pathways, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . this compound has unique biological activities, such as its ability to inhibit leukotriene B4 formation and enhance efferocytosis of apoptotic cells . Other similar compounds include eicosapentaenoic acid and docosahexaenoic acid, which are omega-3 fatty acids with distinct anti-inflammatory properties .

Properties

CAS No. |

2091-25-0 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |

InChI Key |

TWSWSIQAPQLDBP-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

| 28874-58-0 | |

Synonyms |

7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)

![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)